molecular formula C21H28N2O3S2 B4017141 N~2~-(4-ethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-ethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4017141
M. Wt: 420.6 g/mol
InChI Key: SWNGAEXOSRKDTO-UHFFFAOYSA-N
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Description

N~2~-(4-ethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the glycinamide backbone, followed by the introduction of the 4-ethylphenyl group, the 2-methylbenzylsulfanyl group, and the methylsulfonyl group. Each step requires specific reagents and conditions, such as the use of protecting groups, catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions. The choice of reagents and solvents would also be influenced by considerations of safety, environmental impact, and regulatory compliance.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-ethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

N~2~-(4-ethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(4-ethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-methylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide
  • N~2~-(4-ethylphenyl)-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide

Uniqueness

N~2~-(4-ethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-ethyl-N-methylsulfonylanilino)-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S2/c1-4-18-9-11-20(12-10-18)23(28(3,25)26)15-21(24)22-13-14-27-16-19-8-6-5-7-17(19)2/h5-12H,4,13-16H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNGAEXOSRKDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NCCSCC2=CC=CC=C2C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(4-ethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide
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N~2~-(4-ethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide
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N~2~-(4-ethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide
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N~2~-(4-ethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide
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N~2~-(4-ethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide

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